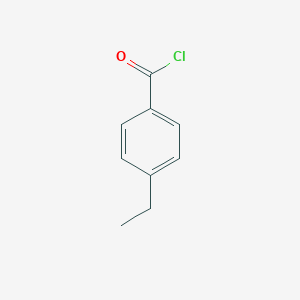

4-Ethylbenzoyl chloride

Descripción general

Descripción

4-Ethylbenzoyl chloride is an organic compound with the molecular formula C9H9ClO. It is a derivative of benzoyl chloride, where the benzene ring is substituted with an ethyl group at the para position. This compound is a clear to light yellow liquid and is known for its reactivity, particularly in organic synthesis .

Mecanismo De Acción

Target of Action

4-Ethylbenzoyl chloride is a chemical compound used in organic synthesis

Mode of Action

The mode of action of this compound is primarily through its reactivity as an acyl chloride. Acyl chlorides are highly reactive substances used in organic synthesis to introduce acyl groups into other compounds . They can react with a wide range of nucleophiles, including water, alcohols, and amines, to form esters, amides, and other types of compounds .

Biochemical Pathways

This could lead to the modification of proteins, nucleic acids, and other biomolecules, potentially affecting their function .

Pharmacokinetics

The pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME), are not well-studied. Given its reactivity, it’s likely that it would be rapidly metabolized and excreted. Its bioavailability would also be influenced by its reactivity and potential to be metabolized .

Result of Action

It’s known to be a corrosive substance that can cause serious eye damage and skin burns . This suggests that it could have cytotoxic effects at the cellular level.

Action Environment

The action of this compound can be influenced by various environmental factors. For example, its reactivity can be affected by the presence of other substances that can act as nucleophiles. It’s also known to react violently with water, releasing toxic gases . Therefore, the presence of water or humidity in the environment could significantly influence its reactivity and stability.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 4-Ethylbenzoyl chloride can be synthesized through the reaction of 4-ethylbenzoic acid with thionyl chloride. The reaction typically involves refluxing the acid with thionyl chloride, which results in the formation of the desired acyl chloride along with the release of sulfur dioxide and hydrogen chloride gases .

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar route but on a larger scale. The reaction is carried out in a controlled environment to ensure the safe handling of the by-products. The process involves:

- Mixing 4-ethylbenzoic acid with thionyl chloride in a reaction vessel.

- Heating the mixture under reflux conditions.

- Distilling the product to obtain pure this compound .

Análisis De Reacciones Químicas

Types of Reactions: 4-Ethylbenzoyl chloride undergoes various types of chemical reactions, including:

Nucleophilic Substitution: It reacts with nucleophiles such as amines and alcohols to form amides and esters, respectively.

Hydrolysis: In the presence of water, it hydrolyzes to form 4-ethylbenzoic acid and hydrochloric acid.

Friedel-Crafts Acylation: It can be used in Friedel-Crafts acylation reactions to introduce the 4-ethylbenzoyl group into aromatic compounds

Common Reagents and Conditions:

Amines: Reacts under mild conditions to form amides.

Alcohols: Requires a base such as pyridine to neutralize the hydrochloric acid formed.

Major Products:

Amides: Formed from reactions with amines.

Esters: Formed from reactions with alcohols.

4-Ethylbenzoic Acid: Formed from hydrolysis

Aplicaciones Científicas De Investigación

4-Ethylbenzoyl chloride is utilized in various scientific research applications, including:

Organic Synthesis: Used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.

Material Science: Employed in the preparation of liquid crystals and polymers.

Biological Studies: Used to synthesize compounds that can act as inhibitors or activators in biological pathways

Comparación Con Compuestos Similares

Benzoyl Chloride: Lacks the ethyl group, making it less hydrophobic.

4-Methylbenzoyl Chloride: Contains a methyl group instead of an ethyl group, affecting its reactivity and solubility.

4-Chlorobenzoyl Chloride: Contains a chlorine atom, which significantly alters its electronic properties .

Uniqueness: 4-Ethylbenzoyl chloride is unique due to the presence of the ethyl group, which increases its hydrophobicity and can influence its reactivity and interaction with other molecules. This makes it particularly useful in the synthesis of compounds where such properties are desirable .

Actividad Biológica

4-Ethylbenzoyl chloride (C9H9ClO), also known as p-ethylbenzoyl chloride, is an aromatic acyl chloride that has garnered attention for its potential biological activities. This compound is primarily utilized in organic synthesis and serves as an important intermediate in the production of various pharmaceuticals and agrochemicals. Understanding its biological activity is crucial for evaluating its safety and efficacy in relevant applications.

- Molecular Formula: C9H9ClO

- Molecular Weight: 168.62 g/mol

- CAS Registry Number: 16331-45-6

- Appearance: Clear to yellow liquid

- Boiling Point: 235-236 °C

- Density: 1.147 g/mL at 25 °C

Biological Activity Overview

This compound exhibits several biological activities, primarily related to its reactivity as an acyl chloride. Its applications in medicinal chemistry and synthetic biology highlight its significance.

Antimicrobial Activity

Research has indicated that derivatives of benzoyl chlorides, including this compound, can possess antimicrobial properties. For instance, studies have shown that certain benzoyl derivatives exhibit activity against various bacterial strains and fungi, suggesting that modifications on the benzoyl moiety can enhance antimicrobial efficacy.

| Compound | Activity | Reference |

|---|---|---|

| This compound | Antimicrobial potential | |

| N-benzoyl derivatives | Effective against T. gondii |

Case Study: Synthesis of Antimicrobial Agents

A notable study involved the synthesis of N-benzoyl-4-ethylbenzamide from this compound, which demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The study highlighted the importance of the ethyl group in enhancing the compound's lipophilicity, thereby improving membrane penetration and biological activity.

Research Findings on Toxicity

Despite its potential benefits, this compound is classified as hazardous. It can cause severe skin burns and eye damage upon contact. The compound reacts violently with water, releasing toxic gases, which necessitates careful handling in laboratory and industrial settings.

| Hazard Classification | Description |

|---|---|

| Skin Corrosion | Causes severe skin burns (GHS H314) |

| Eye Damage | Causes serious eye damage (GHS H318) |

| Reactivity | Reacts violently with water |

The biological activity of this compound is largely attributed to its ability to form acyl derivatives through nucleophilic substitution reactions. This reactivity allows it to interact with various biological molecules, potentially leading to inhibition of microbial growth or modulation of biochemical pathways.

Propiedades

IUPAC Name |

4-ethylbenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO/c1-2-7-3-5-8(6-4-7)9(10)11/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVTLLLZVYYPGFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80167564 | |

| Record name | 4-Ethylbenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80167564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16331-45-6 | |

| Record name | 4-Ethylbenzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16331-45-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Ethylbenzoyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016331456 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Ethylbenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80167564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-ethylbenzoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.715 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the main application of 4-Ethylbenzoyl chloride in the provided research?

A: In the presented studies , this compound acts as a reagent in organic synthesis. Specifically, it reacts with methyl 4-amino-2-sulfamoylbenzoate to produce methyl-4-(4-ethylbenzamido)-2-sulfamoylbenzoate . This reaction is significant because amide derivatives, like the one synthesized, are often explored for potential fungicidal activity .

Q2: What structural information about methyl-4-(4-ethylbenzamido)-2-sulfamoylbenzoate was revealed by the research?

A: X-ray crystallography studies provided detailed structural characterization of the synthesized methyl-4-(4-ethylbenzamido)-2-sulfamoylbenzoate molecule . Key findings include:

- Coplanar arrangement: The carboxamide moiety is positioned coplanar to the benzene ring, with a dihedral angle of 176.2(3)° .

- Bond Length: The C9—Ol bond, representing a C=O double bond, has a length of 1.218(4) Å .

- Intermolecular Interactions: The research also revealed the presence of both intermolecular and intramolecular hydrogen bonding interactions within the crystal structure .

Q3: Were there any other synthetic routes explored for the production of methyl-4-(4-ethylbenzamido)-2-sulfamoylbenzoate?

A: While the research primarily focuses on utilizing this compound, it does mention that a similar compound, 3β-[5′-(4′′-ethylphenyl)1′,3′,4′-oxadiazole-2′-yl)methoxycholest-5-ene, was successfully synthesized using two distinct methods . This finding suggests the possibility of alternative synthetic approaches for creating structurally related compounds, potentially including methyl-4-(4-ethylbenzamido)-2-sulfamoylbenzoate. Further investigation would be needed to confirm this.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.